7-Diethylamino-4-hydroxy-chromen-2-one
Overview
Description
7-Diethylamino-4-hydroxy-chromen-2-one is a hydroxycoumarin . It has a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . The compound is also known by several synonyms, including 7-(diethylamino)-4-hydroxy-2H-chromen-2-one and 4-HYDROXY-7-DIETHIAMINO-COUMARINE .
Synthesis Analysis
The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized by reacting diazonium salt of substituted amines and 7-(N, N-diethylamino)-4-hydroxy coumarin under basic conditions . They were found to be fluorescent despite the presence of the azo group .Molecular Structure Analysis
The molecular structure of 7-Diethylamino-4-hydroxy-chromen-2-one includes a hydroxycoumarin backbone with a diethylamino group at the 7-position . The InChI string for the compound is InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 233.10519334 g/mol . The topological polar surface area of the compound is 49.8 Ų .Scientific Research Applications
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Scientific Field: Organic Chemistry & Biomedical Research
- 7-Diethylamino-4-hydroxy-chromen-2-one is a type of coumarin derivative . Coumarin derivatives are of great interest in organic chemistry and biomedical research due to their significant biological importance .
- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV properties .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
- Besides, they are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
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Scientific Field: Optical Applications
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Scientific Field: Fluorescence
- The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption . The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes . The NLO properties were calculated by solvatochromic method and computationally . Second order hyperpolarizability was found to be 46 to 1083 times more than urea .
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Scientific Field: Textile Dyes
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Scientific Field: Sensors
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Scientific Field: Biological Probes
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Scientific Field: Photoinitiators and Photosensitizers
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Scientific Field: Thermal Stabilizers
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Scientific Field: UV Absorbers
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Scientific Field: Fluorescent Chemosensors
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Scientific Field: Ratiometric Temperature Sensing
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Scientific Field: Light Emitting Diode (LED) Based Hydrogel
properties
IUPAC Name |
7-(diethylamino)-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)9-5-6-10-11(15)8-13(16)17-12(10)7-9/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPBPGPAPLKZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715691 | |
Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Diethylamino-4-hydroxy-chromen-2-one | |
CAS RN |
64369-55-7 | |
Record name | 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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